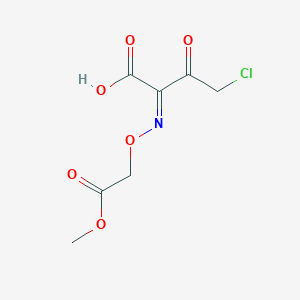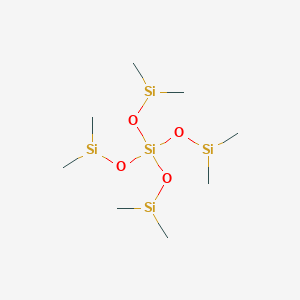
20-Deoxyingenol
Übersicht
Beschreibung
20-Deoxyingenol is a diterpene, isolated from the roots of Euphorbia kansui . It can promote autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . It has been used for the research of osteoarthritis (OA) .
Molecular Structure Analysis
The IUPAC name for 20-Deoxyingenol is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-1,1,4,7,9-pentamethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta [a]cyclopropa [e] 10annulen-11-one . The molecular weight is 332.44 .Physical And Chemical Properties Analysis
The physical form of 20-Deoxyingenol is solid . It has a molecular weight of 332.44 .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Recovery Post-Spinal Cord Injury
20-Deoxyingenol has shown promise in promoting functional recovery after spinal cord injury (SCI). It activates mitophagy through the transcription factor EB (TFEB), which is a protective mechanism against mitochondrial dysfunction. This process is crucial for improving the apoptosis of neural cells and aiding recovery post-injury .
Osteoarthritis Alleviation
Research indicates that 20-Deoxyingenol can alleviate osteoarthritis by activating TFEB in chondrocytes. This activation leads to the suppression of apoptosis and senescence induced by oxidative stress, which are contributing factors to the progression of osteoarthritis .
Intervertebral Disc Degeneration
20-Deoxyingenol has been evaluated for its effects on intervertebral disc degeneration (IVDD). It appears to inhibit senescence and the cGAS-STING pathway of nucleus pulposus cells, which are implicated in the progression of IVDD .
Autophagy and Lysosomal Biogenesis
In vitro studies have demonstrated that 20-Deoxyingenol promotes autophagy and lysosomal biogenesis by facilitating the nuclear translocation of TFEB. This is significant for cellular maintenance and survival during cell stress .
Mitophagy Activation
20-Deoxyingenol’s ability to induce mitophagy is not limited to SCI. It has broader implications for conditions where mitochondrial dysfunction plays a role, suggesting its potential as a therapeutic agent in various mitochondrial-related diseases .
Senescence Inhibition
The compound has shown inhibitory effects on the senescence of nucleus pulposus cells, which is a primary pathogenic factor in IVDD. By enhancing lysosome activity and promoting autophagy flux, it may delay the progression of degenerative diseases .
Wirkmechanismus
Target of Action
The primary target of 20-Deoxyingenol is the Transcription Factor EB (TFEB) . TFEB is a master regulator of lysosomal and autophagy genes, and it plays a crucial role in cellular homeostasis .
Mode of Action
20-Deoxyingenol interacts with its target, TFEB, by promoting its nuclear translocation . This nuclear translocation of TFEB is a critical step in the activation of autophagy and lysosomal biogenesis .
Biochemical Pathways
The activation of TFEB by 20-Deoxyingenol leads to the promotion of autophagy and lysosomal biogenesis . Autophagy is a cellular process that degrades and recycles damaged cellular components, while lysosomal biogenesis is the formation of lysosomes, which are involved in waste disposal in the cell .
Result of Action
20-Deoxyingenol has been shown to have significant effects at the molecular and cellular levels. It can protect cells against apoptosis (programmed cell death) induced by oxidative stress . Furthermore, it promotes autophagy flow and mitochondrial phagocytic biogenesis, which are TFEB dependent . These actions contribute to the overall protective effects of 20-Deoxyingenol.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSYZKSOJUQLTD-NHPMXQBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20-Deoxyingenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





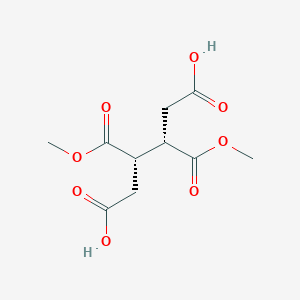
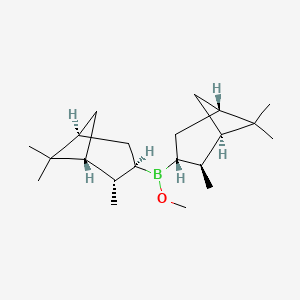



![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
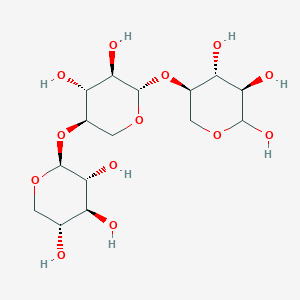
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)

